An In-depth Technical Guide to tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: A Versatile Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: A Versatile Heterobifunctional Linker for Advanced Drug Development
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl (2-(2-(2-i-odoethoxy)ethoxy)ethyl)carbamate. This heterobifunctional linker, featuring a terminal iodide for nucleophilic substitution and a tert-butyloxycarbonyl (Boc)-protected amine, has emerged as a critical building block in contemporary drug discovery. Its polyethylene glycol (PEG) backbone imparts favorable physicochemical properties, such as enhanced aqueous solubility and improved pharmacokinetics, making it a valuable tool for researchers, chemists, and drug development professionals. This guide will delve into the causality behind its reactivity, provide detailed, field-proven experimental protocols for its synthesis and application, and offer insights into its role in the construction of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction: The Strategic Advantage of a Bifunctional PEGylated Linker
In the landscape of modern therapeutics, particularly in the realms of targeted protein degradation and bioconjugation, the linker moiety is not merely a spacer but a critical determinant of a molecule's efficacy, stability, and pharmacokinetic profile.[1] tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate (hereafter referred to as Boc-PEG3-I) is a prime example of a rationally designed linker that offers a strategic combination of features.
At its core, Boc-PEG3-I is a monodisperse PEG linker, which provides a defined length and avoids the complexities of dealing with polymeric mixtures.[2][3] The PEG3 chain enhances aqueous solubility, a crucial attribute for improving the bioavailability of often hydrophobic small molecule drugs or ligands.[2] This PEG backbone can also create a "stealth" effect, forming a hydration shell that may reduce recognition by the immune system and decrease renal clearance, thereby extending the circulation half-life of the conjugated therapeutic.[3][4]
The true synthetic utility of this compound lies in its heterobifunctional nature:
-
The Terminal Iodide: Iodine is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic substitution (S_N2) reactions.[5][6] This allows for efficient and specific conjugation to a variety of nucleophiles, most notably the thiol groups of cysteine residues in proteins or other thiol-containing molecules.[7] Iodoacetamides, a related class of reagents, are known for their rapid and efficient reaction with cysteines, and alkyl iodides offer a similar reactivity profile.[7]
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[8] It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[6] This primary amine then serves as a versatile handle for subsequent conjugation, typically through amide bond formation with a carboxylic acid.
This orthogonal reactivity allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions and ensuring the precise construction of the final therapeutic agent.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of Boc-PEG3-I is essential for its effective use in the laboratory.
Physicochemical Data
The following table summarizes the key physicochemical properties of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate.
| Property | Value | Source(s) |
| CAS Number | 1820026-89-8 | |
| Molecular Formula | C₁₁H₂₂INO₄ | |
| Molecular Weight | 359.20 g/mol | [9] |
| Appearance | Solid or liquid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Keep in a dark place, sealed in dry conditions at 2-8°C or -20°C for long-term stability. | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). The PEG chain imparts some aqueous solubility. | [4] |
| InChI Key | LRJHSBOQFJGFFX-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~5.0 | Broad Singlet | 1H | N-H | Typical chemical shift for a carbamate proton. |
| ~3.75 | Triplet | 2H | -O-CH₂-CH₂-I | Deshielded triplet due to the adjacent oxygen and downfield shift from the terminal iodine. |
| ~3.65 - 3.55 | Multiplet | 6H | -O-CH₂-CH₂-O- | Overlapping signals of the internal PEG methylene protons. |
| ~3.50 | Triplet | 2H | -NH-CH₂-CH₂-O- | Methylene group adjacent to the carbamate nitrogen and an oxygen. |
| ~3.30 | Triplet | 2H | -O-CH₂-CH₂-I | Triplet significantly deshielded by the electron-withdrawing iodine atom. |
| 1.44 | Singlet | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protector. |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~156.0 | C =O (Carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |
| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~71.0 | -O-C H₂-CH₂-I | Carbon adjacent to oxygen, slightly deshielded. |
| ~70.5 - 70.0 | -O-C H₂-C H₂-O- | Internal PEG carbons. |
| ~40.5 | -NH-C H₂-CH₂-O- | Carbon adjacent to the carbamate nitrogen. |
| ~28.4 | -C(C H₃)₃ | Methyl carbons of the Boc group. |
| ~2.5 | -O-CH₂-C H₂-I | Carbon directly attached to iodine, significantly shifted upfield due to the heavy atom effect. |
Mass Spectrometry
-
Predicted [M+H]⁺: 360.06
-
Predicted [M+Na]⁺: 382.04
Synthesis and Purification
The most common and efficient method for synthesizing Boc-PEG3-I is through the iodination of its corresponding primary alcohol precursor, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-OH), via an Appel reaction.[10] This reaction is highly reliable for converting primary alcohols to alkyl iodides with minimal side products and under mild conditions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Boc-PEG3-I via the Appel reaction.
Detailed Experimental Protocol: Synthesis of Boc-PEG3-I
This protocol is based on standard Appel reaction conditions for the iodination of primary alcohols.
Materials:
-
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Imidazole (2.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq). Dissolve the solids in anhydrous DCM.
-
Iodination: Cool the reaction mixture to 0°C using an ice bath. Add a solution of iodine (1.5 eq) in anhydrous DCM dropwise to the stirred mixture. The reaction will typically turn from a dark iodine color to a pale yellow.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product will contain the desired alkyl iodide and triphenylphosphine oxide as a major byproduct.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to separate the product from triphenylphosphine oxide and other impurities.
-
Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate as a liquid or solid. Confirm the identity and purity of the product by NMR and Mass Spectrometry.
Reactivity and Applications in Drug Development
The dual functionality of Boc-PEG3-I makes it a highly adaptable linker for various applications, most notably in the synthesis of PROTACs.
Core Reactivity
-
Alkylation of Nucleophiles: The terminal iodide is a potent electrophile that readily reacts with soft nucleophiles. The reaction with thiols (e.g., from cysteine residues or thiol-containing ligands) is particularly efficient and forms a stable thioether bond.[7] This makes it an ideal reagent for site-specific protein modification or for attaching to thiol-bearing warheads in PROTAC synthesis.
-
Boc Deprotection: The Boc group is stable to the conditions of the Appel reaction and subsequent alkylation reactions. It can be selectively removed using acidic conditions (e.g., 20-50% TFA in DCM) to unmask the primary amine. This amine can then be coupled to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a protein of interest ligand) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
Exemplary Application: PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[11] Boc-PEG3-I is an excellent linker for connecting the target protein ligand (warhead) to the E3 ligase ligand. The following protocol illustrates a general strategy.
PROTAC Synthesis Workflow Diagram
Caption: General workflow for PROTAC synthesis using Boc-PEG3-I.
Exemplary Protocol: Conjugation to an E3 Ligase Ligand and a POI Ligand
This protocol describes a general method for synthesizing a PROTAC where the E3 ligase ligand contains a nucleophilic handle (e.g., a phenol or amine) and the POI ligand contains a carboxylic acid.
Part 1: Conjugation of Boc-PEG3-I to an E3 Ligase Ligand
-
To a solution of the E3 ligase ligand (e.g., a derivative of pomalidomide with a free amine or hydroxyl group) (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq).
-
Add a solution of Boc-PEG3-I (1.2 eq) in DMF to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60°C) overnight. Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting Boc-PEG3-E3 Ligand conjugate by flash column chromatography or preparative HPLC.
Part 2: Boc Deprotection and Final Coupling
-
Dissolve the purified Boc-PEG3-E3 Ligand conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting crude amine salt is often used directly in the next step.
-
Dissolve the crude amine salt and the POI ligand bearing a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate and its precursors.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Toxicity: Alkyl iodides are classified as hazardous materials. They can be toxic if inhaled, ingested, or absorbed through the skin.[5] Avoid direct contact and inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]
Conclusion
tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate is a powerful and versatile heterobifunctional linker that provides researchers with a reliable tool for the construction of complex and potent therapeutic molecules. Its well-defined PEG structure enhances solubility and pharmacokinetic properties, while its orthogonal reactive handles—a reactive iodide and a protected amine—allow for controlled, stepwise synthetic strategies. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and a clear demonstration of its application in the rapidly advancing field of targeted protein degradation. By understanding and applying the principles and protocols outlined herein, researchers can effectively leverage this valuable linker to accelerate their drug discovery and development efforts.
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